molecular formula C13H21NO3 B2480427 tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate CAS No. 1392110-10-9

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate

Cat. No.: B2480427
CAS No.: 1392110-10-9
M. Wt: 239.315
InChI Key: IRSKTVHXBRKASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate: is a chemical compound with a molecular weight of 239.31 g/mol It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to mimic certain biological structures .

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development .

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane

Comparison: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This makes it distinct from other similar compounds, which may have different substituents or ring structures.

Properties

IUPAC Name

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKTVHXBRKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.